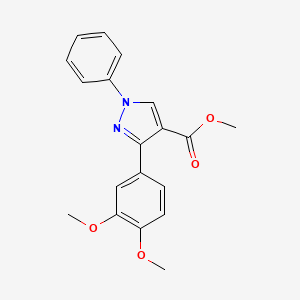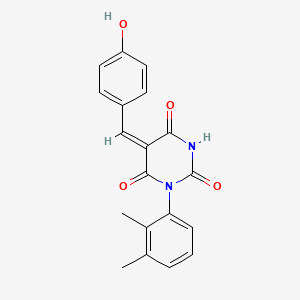
1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative with a substituted benzylidene moiety that gives it unique properties.
作用機序
The mechanism of action of 1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to exert its effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and regulation of inflammatory responses.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
One of the major advantages of 1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ease of synthesis, making it readily available for laboratory experiments. It also possesses a high level of stability, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most promising directions is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in various fields. Its ease of synthesis, stability, and unique properties make it a promising candidate for further research. While more studies are needed to fully understand its mechanism of action and potential applications, it holds great promise for the development of novel therapeutics in the future.
科学的研究の応用
1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has been found to possess significant anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use as an antioxidant, anti-inflammatory, and neuroprotective agent.
特性
IUPAC Name |
(5E)-1-(2,3-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-4-3-5-16(12(11)2)21-18(24)15(17(23)20-19(21)25)10-13-6-8-14(22)9-7-13/h3-10,22H,1-2H3,(H,20,23,25)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAGRGZEWADLIQ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946664.png)

![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3946682.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B3946685.png)
![N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine](/img/structure/B3946689.png)
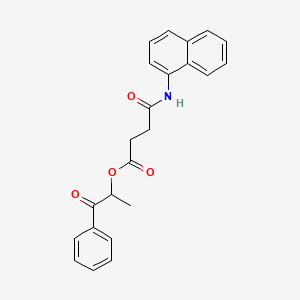
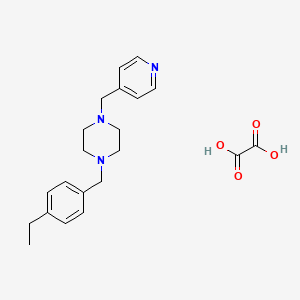
![methyl 2-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3946708.png)
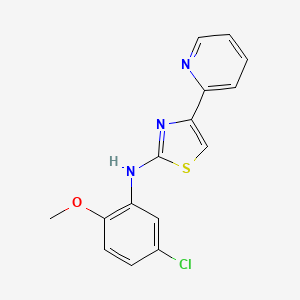

![6-({[(4-methoxyphenyl)(phenyl)methyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3946732.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B3946741.png)
